2-(5-CHLORO-2-NITROPHENYL)-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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Overview
Description
2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a dihydrophthalazinone core. Its molecular formula is C15H10ClN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of 5-chloro-2-nitroaniline, followed by a series of reactions including formylation, nitration, and hydrolysis . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of microwave-assisted reactions has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group can yield amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its nitro group is particularly reactive and can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 5-Chloro-2-nitroaniline
- 2-Chloro-5-nitrobenzotrifluoride
Uniqueness
What sets 2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one apart from similar compounds is its unique dihydrophthalazinone core, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4-methylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-11-4-2-3-5-12(11)15(20)18(17-9)14-8-10(16)6-7-13(14)19(21)22/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENJTMDAMNDVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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